Product packaging for 6-Fluoro-5-methyl-benzo[b]thiophene(Cat. No.:)

6-Fluoro-5-methyl-benzo[b]thiophene

Cat. No.: B8281499
M. Wt: 166.22 g/mol
InChI Key: FFOODFGCKHAOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-methyl-benzo[b]thiophene (Molecular Formula: C9H7FS, Molecular Weight: 166.22 g/mol) is a substituted benzo[b]thiophene derivative of significant interest in advanced chemical sciences, particularly in medicinal chemistry and materials science research . The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The strategic incorporation of both fluorine and methyl substituents on the aromatic core is a common design tactic to fine-tune the compound's physicochemical properties, potentially enhancing metabolic stability, binding affinity, and membrane permeability in bioactive molecules . This compound serves as a versatile synthetic building block for the development of novel pharmacologically active agents. Research on analogous fluorinated benzo[b]thiophene systems has demonstrated their potential as antimicrobial agents, with some derivatives showing promising activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) . Furthermore, methylated benzothiophene analogs are explored for their unique electronic characteristics in the fabrication of organic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The specific research applications and mechanism of action for this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FS B8281499 6-Fluoro-5-methyl-benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FS

Molecular Weight

166.22 g/mol

IUPAC Name

6-fluoro-5-methyl-1-benzothiophene

InChI

InChI=1S/C9H7FS/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5H,1H3

InChI Key

FFOODFGCKHAOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)SC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 6 Fluoro 5 Methyl Benzo B Thiophene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 6-fluoro-5-methyl-benzo[b]thiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its structure.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide crucial information about their chemical environment. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) and thiophene (B33073) rings, as well as a singlet for the methyl group.

The presence of the fluorine atom at the 6-position will introduce characteristic splitting patterns (spin-spin coupling) for the adjacent protons, H-4 and H-7. The magnitude of the fluorine-proton coupling constants (J-F) is a key diagnostic feature.

To illustrate the expected spectral features, the ¹H NMR data for the parent compound, benzo[b]thiophene, and its 5-methyl analogue are presented below. chemicalbook.comnist.govnih.gov

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzo[b]thiopheneH-27.437dJ(H2,H3) = 5.5
H-37.342dJ(H3,H2) = 5.5
H-47.881ddJ(H4,H5) = 8.01, J(H4,H6) = 0.87
H-57.362dddJ(H5,H4) = 8.03, J(H5,H6) = 7.2
H-67.337dddJ(H6,H5) = 7.2, J(H6,H7) = 8.03, J(H6,H4) = 1.1
H-77.825ddJ(H7,H6) = 8.03
5-Methylbenzo[b]thiophene (B82666)CH₃2.50s-
H-27.38dJ(H2,H3) = 5.4
H-37.22dJ(H3,H2) = 5.4
H-47.70s-
H-67.15dJ(H6,H7) = 8.2
H-77.75dJ(H7,H6) = 8.2

This table presents data for analogue compounds to infer the spectral properties of this compound.

For this compound, the H-4 proton would likely appear as a doublet of doublets due to coupling with H-7 and the fluorine atom, while the H-7 proton would also show coupling to the fluorine. The methyl protons would appear as a singlet, likely in the region of 2.3-2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the nature of the substituents. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹J-CF), which is a definitive indicator of the fluorine's position.

The expected ¹³C NMR spectral data can be inferred from the analysis of related compounds such as 5-methylbenzo[b]thiophene and 6-fluorobenzo[b]thiophene-2-carboxylic acid. nih.govnih.govnih.gov

Compound Carbon Chemical Shift (δ, ppm)
5-Methylbenzo[b]thiopheneC-2123.6
C-3128.5
C-3a139.8
C-4122.9
C-5133.0
C-6125.1
C-7123.4
C-7a139.3
CH₃21.4
6-Fluorobenzo[b]thiophene-2-carboxylic acidC-2129.99
C-3-
C-3a134.96 (d, J=3.9 Hz)
C-4109.13 (d, J=26.2 Hz)
C-5127.70 (d, J=9.6 Hz)
C-6161.43 (d, J=245.2 Hz)
C-7114.48 (d, J=24.8 Hz)
C-7a142.76 (d, J=11.3 Hz)

This table presents data for analogue compounds to infer the spectral properties of this compound.

In the spectrum of this compound, the C-6 signal is expected to be a doublet with a large coupling constant (around 240-250 Hz). The adjacent carbons (C-5 and C-7) will also show smaller C-F couplings.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (C₉H₇FS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula with a high degree of confidence. For C₉H₇FS, the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern in the mass spectrum can also provide structural information. For benzothiophenes, common fragmentation pathways involve the loss of small molecules like H, CH₃, S, or CS. The presence of the fluorine atom would also influence the fragmentation, with potential loss of F or HF. The mass spectrum of the closely related 5-methylbenzo[b]thiophene shows a prominent molecular ion peak at m/z 148 and a base peak at m/z 147, corresponding to the loss of a hydrogen atom. nist.govnist.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands.

Expected characteristic IR absorption bands include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (methyl): ~2950-2850 cm⁻¹

C=C stretching (aromatic): ~1600-1450 cm⁻¹

C-S stretching: ~700-600 cm⁻¹

C-F stretching: ~1250-1000 cm⁻¹ (This strong absorption band would be a key indicator of the fluorine substituent).

C-H out-of-plane bending: ~900-675 cm⁻¹, which can provide information about the substitution pattern on the benzene ring.

The IR spectrum of 5-methylbenzo[b]thiophene shows characteristic peaks for aromatic and methyl C-H stretching, as well as aromatic C=C stretching. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoabsorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption maxima (λ_max) characteristic of the benzothiophene (B83047) chromophore.

The introduction of the fluoro and methyl substituents can cause a slight shift in the absorption maxima (bathochromic or hypsochromic shift) compared to the parent benzo[b]thiophene. Benzo[b]thiophene itself exhibits absorption bands in the UV region. researchgate.net The study of its analogues can provide insight into the electronic properties of the molecule. rsc.orgsciencepg.com

Computational and Theoretical Investigations of 6 Fluoro 5 Methyl Benzo B Thiophene Systems

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed study of the electronic properties of molecules. nih.gov For benzo[b]thiophene derivatives, these calculations provide fundamental insights into their geometry, orbital energies, and reactivity patterns.

Table 1: Predicted Geometrical Parameters for 6-Fluoro-5-methyl-benzo[b]thiophene

Parameter Predicted Value
C-S Bond Lengths ~1.75 Å
C-C Bond Lengths (Aromatic) ~1.39 - 1.42 Å
C-F Bond Length ~1.35 Å
C-C (Methyl) Bond Length ~1.51 Å
C-S-C Angle ~92°
C-C-C Angles (Benzene Ring) ~118° - 122°
C-C-F Angle ~119°
C-C-C (Methyl) Angle ~121°

Note: These are typical values based on DFT calculations of similar substituted benzo[b]thiophenes and may vary slightly for the specific molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, particularly the sulfur atom and the fused benzene (B151609) ring. The LUMO, conversely, would also be distributed over the aromatic system. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom will influence the energies of these orbitals. DFT calculations can provide precise values for these energy levels and the resulting energy gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0
Energy Gap (ΔE) 3.5 to 5.0

Note: These values are estimations based on typical DFT results for similar aromatic heterocyclic systems and can be influenced by the choice of DFT functional and basis set.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S). nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity. A high chemical hardness indicates low reactivity, while a high global softness suggests high reactivity.

Table 3: Predicted Chemical Reactivity Indices for this compound

Reactivity Index Definition Predicted Value (eV)
Ionization Potential (I) -EHOMO 5.5 - 6.5
Electron Affinity (A) -ELUMO 1.0 - 2.0
Electronegativity (χ) (I + A) / 2 3.25 - 4.25
Chemical Hardness (η) (I - A) / 2 1.75 - 2.5
Global Softness (S) 1 / (2η) 0.2 - 0.29

Note: These values are derived from the estimated HOMO and LUMO energies.

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov These simulations are based on the calculation of the harmonic vibrational frequencies. By comparing the simulated spectra with experimental data (when available), the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic vibrational frequencies would include C-H stretching, C-C aromatic stretching, C-S stretching, C-F stretching, and methyl group vibrations. These theoretical spectra can aid in the structural elucidation of newly synthesized compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the sulfur and fluorine atoms due to their high electronegativity. The aromatic rings would also exhibit regions of negative potential above and below the plane of the molecule. Positive potential would be expected around the hydrogen atoms.

Table 4: Compound Names Mentioned

Compound Name
This compound
4-Fluoro-5-(4-methyl-1-piperazinyl)-2-nitro-benzonitrile
Methyl 3-amino-6-fluoro-5-(4-methyl-1-piperazinyl)-benzo[b]thiophene-2-carboxylic acid methyl ester
Methyl benzo[b]thiophene-2-carboxylate
6-Chlorobenzo[b]thiophene-2-carboxylic acid
6-Fluorobenzo[b]thiophene-2-carboxylic acid
Methyl 5-fluorobenzo[b]thiophene-2-carboxylate
5-Fluoro-3-methylbenzo[b]thiophene
Methyl 4-fluorobenzo[b]thiophene-5-carboxylate
6-Chloro-5-fluoro-3-methyl-benzo[b]thiophene
5-Methylbenzo[b]thiophene (B82666)
6-Fluoro-benzo[b]thiophene-2,3-dione
5-methyl-2-(p-fluorophenyl)benzoxazole
5-methyl-2-(p-methylaminophenyl)benzoxazole

Molecular Dynamics (MD) Simulations for Structural Stability and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with the environment. While specific MD simulation studies on this compound are not extensively documented in the public domain, the methodology is widely applied to similar heterocyclic systems, such as dibenzothiophene (B1670422) derivatives. scispace.com These simulations provide insights into the structural stability and conformational dynamics of the molecule.

For a molecule like this compound, MD simulations could elucidate how the fluorine and methyl substituents influence the flexibility of the benzothiophene (B83047) core and its interactions with solvents or biological macromolecules. For instance, simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a measure of the molecule's rigidity. Furthermore, MD can be used to study the stability of complexes formed between the molecule and other entities, which is crucial for understanding its behavior in various applications. In the context of materials science, MD simulations can help understand the relaxation mechanisms and excited state dynamics of such compounds. scispace.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.

Studies on related benzothiophene derivatives have demonstrated the utility of molecular docking in identifying potential therapeutic applications. For example, benzothiophene derivatives have been docked into the active sites of various enzymes to evaluate their potential as inhibitors. ajms.iqresearchgate.netnih.govscilit.com Docking studies on substituted benzothiophenes have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov

In a hypothetical docking study of this compound, the fluorine atom could participate in hydrogen bonding or halogen bonding interactions, while the methyl group could engage in hydrophobic interactions within the binding pocket of a target protein. The benzothiophene core itself can form π-π stacking interactions with aromatic residues. These interactions are critical in determining the binding affinity and selectivity of the compound.

Table 1: Representative Molecular Docking Studies on Benzothiophene Derivatives

Derivative ClassTarget ProteinKey Interactions ObservedReference
Benzothiophene-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones5-HT1A Serotonin ReceptorHydrogen bonding with D116, hydrophobic interactions. nih.gov
Benzothiophene derivativesEstrogen-related receptor-gamma (ERRγ)High binding affinity, potential as anticancer agents. ajms.iq
1-benzothiophene-2-carboxylic acidVarious enzymes (e.g., 1DLO, 1LCS)Potential anti-viral and anti-inflammatory effects. nih.gov
Thiophene (B33073) derived benzodiazepinesHuman estrogen receptor (2IOK), EGFR receptor (4WKQ)Evaluation as potential anticancer agents. scilit.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Several QSAR studies have been conducted on substituted benzothiophene derivatives to explore their potential as therapeutic agents. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares.

For this compound, a QSAR model could be developed to predict its activity against a particular biological target. The model would likely include descriptors that account for the electronic effects of the fluorine atom and the steric and hydrophobic contributions of the methyl group. Such a model would be invaluable for designing new derivatives with improved potency and selectivity. researchgate.net

Table 2: Examples of QSAR Models for Benzothiophene Derivatives

Compound SeriesBiological ActivityQSAR Models DevelopedKey FindingsReference
Benzothiophene and thienothiophene carboxanilidesAntitumor activity3D-QSARIdentified molecular properties with the highest impact on antitumor activity. nih.gov
Benzothiophene derivativesPlasmodium falciparum N-myristoyltransferase inhibitorsHQSAR, CoMFA, CoMSIAPolar interactions (electrostatic and hydrogen-bonding) are major determinants of inhibitory activity and selectivity. nih.gov

Theoretical Investigations of Charge Transfer Complexes

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The study of these complexes is important in various fields, including organic electronics and photochemistry. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the nature of CT interactions. acs.org

Theoretical calculations can be used to determine the ionization potential of this compound and the electron affinity of potential acceptor molecules. These values are crucial for predicting the formation and stability of CT complexes. acs.org Furthermore, DFT calculations can provide insights into the geometry and electronic structure of the resulting CT complex, including the degree of charge transfer. capes.gov.braps.orgrsc.orgacs.org

Computational Prediction of Polymorphism in Fluorinated Benzo[b]thiophene Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical and materials sciences. Computational methods are increasingly being used to predict the possible polymorphs of a given molecule. nih.gov

For fluorinated benzo[b]thiophene derivatives, computational polymorphism prediction would involve a systematic search for low-energy crystal structures. This is typically achieved by generating a large number of trial structures and then optimizing their geometries using lattice energy minimization techniques. These calculations can help identify the most stable polymorphs and provide insights into the factors that govern their formation. acs.org While there are no specific published studies on the polymorphism of this compound, the general methodologies are well-established and could be applied to this compound to explore its solid-state landscape.

Theoretical Analysis of Substituent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of the benzo[b]thiophene core are significantly influenced by the nature and position of substituents. Theoretical methods, such as DFT, are powerful tools for analyzing these substituent effects. sciencepub.netnih.govnih.govresearchgate.netnih.govnumberanalytics.com

In this compound, the fluorine atom at the 6-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the 5-position is a weak electron-donating group. These opposing effects create a unique electronic distribution within the molecule.

Theoretical analyses can quantify these effects by calculating various electronic properties, such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. sciencepub.netresearchgate.net These calculations can help to predict the reactivity of the molecule towards electrophilic and nucleophilic attack. For instance, the sites most susceptible to electrophilic attack can be identified by locating the regions of highest electron density. nih.gov Studies on substituted thiophenes have shown that substituent patterns strongly influence their excited-state behavior and reactivity in cycloaddition reactions. acs.org

Table 3: Theoretical Descriptors for Analyzing Substituent Effects

DescriptorInformation Provided
Atomic ChargesDistribution of electron density across the molecule.
HOMO/LUMO EnergiesInsights into the molecule's electron-donating/accepting abilities and its kinetic stability.
Electrostatic Potential MapVisual representation of the charge distribution, indicating regions susceptible to electrophilic or nucleophilic attack.
Fukui FunctionsLocal reactivity descriptor that predicts the most reactive sites in a molecule.

Structure Activity Relationship Sar Studies of Benzo B Thiophene Derivatives with Specific Relevance to Fluorine and Methyl Substitutions

Influence of Fluoro-Substitution on Biological Activity Profiles

The introduction of a fluorine atom, particularly at the C-6 position of the benzo[b]thiophene ring, is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability.

Research into 6-fluorobenzo[b]thiophene (B1319161) derivatives has revealed their potential as antimicrobial agents. A study focused on benzo[b]thiophene acylhydrazones identified compounds with a 6-fluoro substitution as having activity against multidrug-resistant Staphylococcus aureus. nih.govnih.gov For instance, acylhydrazone derivatives of 6-fluorobenzo[b]thiophene-2-carboxylic acid were synthesized and evaluated for their antibacterial properties. nih.govnih.gov This suggests that the 6-fluoro moiety can be a key component in developing new antibiotics. nih.gov The fluorine atom can enhance binding to bacterial enzymes or alter cell membrane permeability, contributing to its antimicrobial effects.

Furthermore, in other heterocyclic systems, a 6-fluoro substitution has been associated with antimitotic activity, highlighting the diverse roles this halogen can play in conferring biological function. pensoft.net

Impact of Methyl-Substitution on Ligand-Receptor Interactions and Selectivity

The methyl group, though seemingly simple, can significantly impact a molecule's interaction with a biological target. Its small size and lipophilic nature can influence binding affinity and selectivity by interacting with hydrophobic pockets in a receptor or enzyme active site.

Studies on benzo[b]thiophene derivatives with substitutions on the benzene (B151609) ring have shown the importance of the placement of methyl groups. For example, research on inhibitors of the RhoA/ROCK pathway, a target for anticancer agents, involved the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. In this series, a 1-methyl-1H-pyrazol group at the C-5 position of the benzo[b]thiophene core was found to enhance anti-proliferative activity. nih.gov

Although this is not a simple methyl group, it underscores that substitution at the C-5 position is critical for activity. In a separate line of research, an attempt was made to synthesize methyl 3-amino-6-fluoro-5-(4-methyl-1-piperazinyl)-benzo[b]thiophene-2-carboxylate as a potential antitumor agent. researchgate.net While the synthesis proved challenging, the target molecule highlights the perceived importance of substitution at the C-5 position for achieving desired biological activity. researchgate.net

Systematic Modifications at the Benzo[b]thiophene Core and Their General Biological Implications

The biological activities associated with benzo[b]thiophene derivatives are extensive and include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The specific activity is largely dictated by the nature and position of the substituents.

Table 1: Biological Activities of Substituted Benzo[b]thiophene Derivatives

Substitution Pattern Biological Activity Target/Mechanism
6-Fluoro-2-acylhydrazone Antimicrobial S. aureus inhibition
5-(1-methyl-1H-pyrazol-4-yl) Anticancer RhoA/ROCK pathway inhibition
2-Aryl-3-aroyl-6-methoxy Anticancer Tubulin polymerization inhibition

This table is generated based on data from related but distinct benzo[b]thiophene derivatives to illustrate the effect of substitutions.

Pharmacophore Modeling and Design Principles for Benzo[b]thiophene-Based Ligands

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For benzo[b]thiophene-based ligands, these models help rationalize observed SAR and guide the design of new, more potent compounds.

A typical pharmacophore for a benzo[b]thiophene-based kinase inhibitor, for example, might include:

A hydrogen bond acceptor (often the sulfur atom or a carbonyl group on a side chain).

A hydrogen bond donor on a substituent.

One or more hydrophobic/aromatic regions, for which the benzo[b]thiophene core itself is a primary contributor.

By analyzing a series of active and inactive compounds, researchers can build a predictive 3D-QSAR (Quantitative Structure-Activity Relationship) model. Such models have been developed for various benzo[b]thiophene series to identify the molecular properties with the highest impact on their antitumor activity. These computational studies, combined with empirical synthesis and testing, form a powerful cycle for the discovery and optimization of novel therapeutic agents based on the benzo[b]thiophene scaffold.

Exploration of Biological Activity Mechanisms Associated with Benzo B Thiophene Scaffolds Excluding Clinical Outcomes and Specific Dosages

Antimicrobial and Antibacterial Activity Investigations

The benzo[b]thiophene scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a variety of bacterial and fungal pathogens. nih.govnih.govnih.govresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the structural versatility of the benzo[b]thiophene ring system, which allows for a wide range of chemical modifications to enhance their biological effects. nih.govnih.gov

Research has shown that the introduction of different functional groups to the benzo[b]thiophene core can significantly modulate its antimicrobial properties. For instance, the presence of amine, amide, methyl, ether, and nitrile functionalities has been demonstrated to enhance the desired antimicrobial activity. nih.gov Furthermore, halogen substitutions, particularly chlorine, at the C3 position have been linked to improved antimicrobial effects. nih.gov

A study on 3-halobenzo[b]thiophenes highlighted that a derivative with a methyl alcohol at the second position and a chlorine at the third position displayed notable activity against the Gram-positive bacterium Bacillus cereus and the fungus Candida albicans. nih.gov In another study, the combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group led to the discovery of derivatives with significant activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide was identified as a non-cytotoxic compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin (B1676495) and daptomycin-resistant clinical isolates. nih.gov

Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative Target Organism(s) Observed Activity/Mechanism Reference(s)
3-chlorobenzo[b]thiophene with methyl alcohol at C2 Bacillus cereus, Candida albicans MIC of 128 µg/mL nih.gov
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Methicillin-resistant Staphylococcus aureus (MRSA), Daptomycin-resistant S. aureus Non-cytotoxic, MIC of 4 µg/mL nih.gov

Anticancer and Cytotoxicity Studies

The benzo[b]thiophene scaffold is a privileged structure in the design of anticancer agents, with derivatives exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines. nih.govresearchgate.netnih.gov The anticancer potential of these compounds often stems from their ability to interact with key cellular targets involved in cancer progression.

For instance, certain benzo[b]thiophene derivatives functionalized with thiosemicarbazone have been synthesized into organoruthenium complexes, which have demonstrated significant cytotoxicity against ovarian cancer cell lines (OVCAR-3 and A2780). nih.gov One such complex, K2, was found to be more toxic to these cancer cells than the commercial anticancer drugs Oxalpin and Carbodex. nih.gov

The substitution pattern on the benzo[b]thiophene ring plays a crucial role in determining the anticancer efficacy. Studies on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which share structural similarities with the target compound, have shown that these molecules possess potential anticancer activity. nih.govnih.gov Some intermediates in their synthesis even displayed selective cytotoxicity towards lung cancer cells at concentrations that did not affect healthy cells. nih.govnih.gov

Furthermore, fluorinated 2-aryl benzothiazole (B30560) derivatives have exhibited significant anti-tumor activities. nih.gov Specifically, derivatives with hydroxyl substitutions on the phenyl ring showed potent activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov The introduction of a pyrazole (B372694) moiety has also been shown to significantly enhance the antitumor activity of benzothiazole derivatives. nih.gov

Table 2: Anticancer and Cytotoxicity Findings for Benzo[b]thiophene and Related Scaffolds

Compound/Derivative Cancer Cell Line(s) Observed Activity/Mechanism Reference(s)
Organoruthenium complexes of benzo[b]thiophene thiosemicarbazones Ovarian cancer (OVCAR-3, A2780) Higher toxicity than commercial anticancer agents Oxalpin and Carbodex. nih.gov
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles Human A-549 lung carcinoma Potential anticancer activity with a selectivity window for some intermediates. nih.govnih.gov
Fluorinated 2-aryl benzothiazoles Breast cancer (MCF-7, MDA-MB-468) GI50 values in the sub-micromolar range. nih.gov

Anti-inflammatory and Antioxidant Research

Benzo[b]thiophene derivatives have been investigated for their anti-inflammatory and antioxidant properties, which are often linked to their ability to modulate inflammatory pathways and scavenge free radicals. nih.govnih.govnih.govresearchgate.net

A study on 5,6-difluoro-2-methyl-4H-benzo(d)(1,3)-oxazin-4-one and its 3-amino-quinazolin-4(3H)-one derivative demonstrated significant anti-inflammatory activity. researchgate.net The quinazolinone derivative, in particular, showed higher activity than the standard anti-inflammatory drug indomethacin, suggesting that the amino group at the third position enhances its efficacy. researchgate.net

While direct antioxidant studies on 6-Fluoro-5-methyl-benzo[b]thiophene are lacking, the general class of thiophene (B33073) derivatives has been noted for its antioxidant potential. nih.gov The anti-inflammatory properties of thiophene derivatives are often associated with the substitution of electron-donating groups. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Benzo[b]thiophene and Related Derivatives

Compound/Derivative Biological Activity Research Findings Reference(s)
3-Amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one Anti-inflammatory Higher activity than indomethacin. researchgate.net
Thiophene derivatives with electron-donating groups Anti-inflammatory Activity follows the order: hydrazine (B178648) > methyl > cyanomethyl > tetrazine > amide. nih.gov

Enzyme Inhibition Studies

Benzo[b]thiophene derivatives have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

In the context of α-amylase inhibition , which is relevant for the management of diabetes, novel series of hybrid indole–thiazolidinedione–triazole derivatives based on a benzo[b]thiophene scaffold have been synthesized. dntb.gov.ua These compounds exhibited significant in vitro inhibitory activity against porcine pancreatic α-amylase, with some derivatives showing IC50 values in the sub-micromolar range, comparable to the standard drug acarbose. dntb.gov.ua

Neuropharmacological Receptor Binding and Affinity Studies

The benzo[b]thiophene scaffold has been explored for its potential in neuropharmacology, particularly in targeting specific receptors in the central nervous system.

Research into neurokinin-2 (NK2) receptor antagonists has led to the development of potent compounds based on a 6-methyl-benzo[b]thiophene-2-carboxylic acid core. nih.gov One such derivative, a complex amide, demonstrated subnanomolar potency in in vitro tests and significant in vivo antagonist activity. nih.gov This highlights the potential of this scaffold in developing treatments for conditions where NK2 receptors are implicated.

Investigations into Other Reported Biological Modulations

The therapeutic potential of the benzo[b]thiophene scaffold extends to a variety of other biological activities, including antitubercular, antimalarial, anti-diabetic, and anticonvulsant effects. nih.govnih.govresearchgate.net

Antitubercular Activity: Benzo[b]thiophene derivatives have emerged as a promising new class of inhibitors against Mycobacterium tuberculosis. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by targeting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Some 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones have shown excellent activity, inhibiting the growth of both active and dormant M. bovis BCG. nih.gov Fluorinated benzothiazole derivatives have also been evaluated for their in-vitro and in-vivo anti-TB activities. amazonaws.com

Antimalarial Activity: Benzo[b]thiophene derivatives have been investigated as potential antimalarial agents. nih.govresearchgate.netresearchgate.net In one study, aminoquinolines coupled to benzo[b]thiophene rings showed improved activity against a chloroquine-susceptible strain of Plasmodium falciparum, with some derivatives achieving an IC50 of 6 nM. nih.govresearchgate.net Furthermore, benzo[b]thiophene-2-carboxamide (B1267583) derivatives have also been explored as potential antimalarials. uow.edu.au

Anti-diabetic Activity: Beyond α-amylase inhibition, benzo[b]thiophene derivatives have been studied for their anti-diabetic effects through other mechanisms. nih.govdntb.gov.uaresearchgate.netresearcher.life Substituted benzo[b]thiophenes are recognized for their broad range of activities, which includes anti-diabetic potential. nih.gov

Anticonvulsant Activity: The benzo[b]thiophene scaffold has also been associated with anticonvulsant properties, further broadening its therapeutic scope. nih.govnih.govresearchgate.net

Table 4: Other Reported Biological Activities of Benzo[b]thiophene Derivatives

Biological Activity Derivative/Scaffold Key Findings Reference(s)
Antitubercular 2-(Benzo[b]thiophen-2-yl)-4H-chromen-4-ones Inhibition of active and dormant M. bovis BCG; potential DprE1 enzyme inhibitors. nih.gov
Antimalarial Aminoquinolines coupled to benzo[b]thiophene IC50 of 6 nM against a chloroquine-susceptible P. falciparum strain. nih.govresearchgate.net
Anti-diabetic Benzo[b]thiophene-based hybrid molecules Significant in vitro α-amylase inhibition. dntb.gov.ua

Applications in Advanced Materials Science for Benzo B Thiophene Derivatives

Organic Semiconductors for Field-Effect Transistors

Components in Organic Light-Emitting Diodes (OLEDs)

There is no available information on the use of 6-Fluoro-5-methyl-benzo[b]thiophene as a component in organic light-emitting diodes (OLEDs). Although benzo[b]thiophene derivatives have been explored for their photophysical properties and potential as emitters or host materials in OLEDs, no studies specifically report on the synthesis or characterization of this compound for this purpose.

Materials for Organic Solar Cells (OSCs) and Photovoltaic Devices

The investigation into the role of this compound in organic solar cells (OSCs) and other photovoltaic devices found no relevant research. The design of new donor and acceptor materials is a key area of OSC research, and benzo[b]thiophene-based molecules have been utilized. Nevertheless, there are no published studies that incorporate this compound into the active layer of a photovoltaic device or analyze its potential for such applications.

Chemosensor Development

In the area of chemosensor development, particularly for applications like fluoride (B91410) anion detection, no literature was found that describes the use of this compound. While various heterocyclic compounds are functionalized to act as selective chemosensors, there is no indication in the available scientific data that this compound has been synthesized or evaluated for its sensing capabilities.

Future Research Directions and Translational Perspectives for 6 Fluoro 5 Methyl Benzo B Thiophene

Development of Novel and Efficient Synthetic Pathways

The synthesis of multi-substituted benzo[b]thiophenes is a well-explored area of organic chemistry, yet the development of efficient, high-yield pathways for specific isomers like 6-Fluoro-5-methyl-benzo[b]thiophene remains a key objective. Future research could focus on adapting and optimizing existing methods for this target molecule.

Potential Synthetic Strategies:

Electrophilic Cyclization: A common strategy for forming the benzo[b]thiophene core involves the electrophilic cyclization of precursors like o-alkynyl thioanisoles. nih.gov Research could explore the synthesis of a suitably substituted 2-(alkynyl)-thioanisole that incorporates the 4-fluoro-3-methyl pattern on the benzene (B151609) ring, followed by cyclization.

Metal-Catalyzed Reactions: Transition-metal catalysis, particularly with palladium or copper, offers robust methods for constructing the benzo[b]thiophene ring system. acs.orgorganic-chemistry.org Strategies could involve the coupling of a substituted o-bromoiodoarene with a monothiodiketone or the intramolecular arylation of functionalized thiophenes. acs.orgthieme-connect.com

Photochemical Cyclization: Iodine-promoted photocyclization of diaryl-substituted thiophenes presents another efficient route to fused benzo[b]thiophene derivatives and could be investigated for this specific substitution pattern. thieme-connect.com

One-Pot Syntheses: Developing a one-pot reaction, potentially combining C-S bond formation and intramolecular cyclization, would be a significant step towards an efficient and scalable synthesis of this compound and its derivatives. acs.org

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry provides powerful tools for predicting the properties of novel compounds and guiding synthetic efforts. For this compound, computational modeling can accelerate its development as a lead compound for various applications.

Areas for Computational Investigation:

Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives based on the this compound scaffold, computational models can predict how different functional groups would affect biological activity. nih.gov Techniques like 3D-QSAR can identify key molecular properties that correlate with antitumor or other therapeutic activities. nih.gov

Target Binding Prediction: Molecular docking studies can simulate the interaction of this compound with the active sites of various biological targets, such as enzymes or receptors. researchgate.net This can help prioritize which biological pathways to investigate experimentally. For instance, based on studies of related compounds, potential targets could include protein kinases, estrogen receptors, or microbial enzymes. mq.edu.aunih.govresearchgate.net

ADME Profile Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. mq.edu.au This is crucial in early-stage drug discovery to assess the potential bioavailability and metabolic stability of a new chemical entity. The presence of the fluorine atom, in particular, is known to influence metabolic pathways. nih.gov

Electronic Properties for Materials Science: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, such as the HOMO/LUMO energy levels, of this compound. tandfonline.com This information is vital for assessing its potential use in organic electronic devices.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The benzo[b]thiophene core is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govrsc.orgnih.gov The specific substitution pattern of this compound offers a unique electronic and steric profile that may lead to novel biological activities or improved selectivity for known targets.

Future Research Focus:

Broad-Spectrum Biological Screening: The compound should be subjected to high-throughput screening against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes implicated in human diseases.

Antimicrobial Activity: Given that fluorinated benzo[b]thiophene-indole hybrids have shown promise as antibacterials, investigating the activity of this compound against multidrug-resistant bacteria like MRSA is a logical step. mdpi.comnih.gov

Anticancer Potential: Many benzo[b]thiophene derivatives are investigated as anticancer agents. ijpsjournal.comnih.govresearchgate.net Future studies could explore its effect on various cancer cell lines and investigate its mechanism of action, which could involve the inhibition of targets like tubulin or STAT3. researchgate.net

Enzyme Inhibition: Sulphur-containing heterocycles are known to inhibit various enzymes. nih.govnih.gov Research could focus on enzymes where fluorinated ligands are known to be effective, such as sodium-glucose co-transporter 2 (SGLT2) or pyruvate (B1213749) kinase. rsc.orgmdpi.com

Bone Morphogenetic Protein (BMP-2) Upregulation: Substituted benzothiophenes have been identified as potential anabolic agents for treating osteoporosis by enhancing BMP-2 expression. nih.gov Investigating whether this compound shares this activity could open new therapeutic avenues.

Integration into Multi-Functional Materials and Devices

The benzo[b]thiophene scaffold is not only important in medicine but also in materials science, particularly in the field of organic electronics. nih.gov Its planar, aromatic structure facilitates π-conjugation, a key property for organic semiconductors. numberanalytics.com

Potential Applications in Materials Science:

Organic Field-Effect Transistors (OFETs): Derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) are known to be high-performance organic semiconductors. nih.govelsevierpure.com The electronic properties conferred by the fluorine and methyl substituents on this compound could be harnessed in the design of new materials for OFETs.

Organic Photovoltaics (OPVs): The tunable electronic properties of benzo[b]thiophenes make them attractive building blocks for conjugated polymers used in organic solar cells. numberanalytics.comrsc.org Future work could involve synthesizing polymers incorporating the this compound unit to study their photovoltaic performance.

Organic Light-Emitting Diodes (OLEDs): Fluorinated heterocycles are utilized in OLEDs due to their stability and electronic characteristics. numberanalytics.com The fluorescence properties of this compound and its derivatives could be investigated for potential application as emitters or host materials in OLED devices. nih.gov

Addressing Challenges in Fluorinated Heterocycle Synthesis and Application

The unique properties of fluorine make it a valuable element in medicinal chemistry and materials science, but its incorporation into complex molecules presents distinct challenges. nih.govacs.org

Key Challenges and Future Directions:

Regioselectivity: A primary challenge in synthesizing multi-substituted aromatic compounds is controlling the position of the substituents. Developing synthetic routes that reliably produce the 6-fluoro-5-methyl isomer without contamination from other constitutional isomers is critical.

Late-Stage Fluorination: Introducing a fluorine atom late in a synthetic sequence is highly desirable but difficult to achieve. nih.govnih.gov Research into late-stage C-H fluorination could provide a more flexible approach to synthesizing fluorinated benzo[b]thiophenes, allowing for the diversification of complex molecular scaffolds. rsc.orgacs.org However, such methods often have limitations, including the inability to fluorinate certain heterocycles directly or the need for toxic reagents like aryl stannanes. nih.govacs.org

Environmental Persistence: The strength of the carbon-fluorine bond, while beneficial for metabolic stability, raises concerns about the environmental persistence of some organofluorine compounds. Future research should include assessments of the biodegradability and potential environmental impact of novel fluorinated heterocycles like this compound.

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-5-methyl-benzo[b]thiophene, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclodehydration of substituted cinnamic acids or 3-arylpropanoic acids using thionyl chloride (SOCl₂) with catalytic pyridine at 120–125°C. For example, meta-substituted precursors yield 5- and 7-substituted benzo[b]thiophenes, while para-substituted analogs produce 4- and 6-substituted derivatives . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control are critical for optimizing yield and purity. Reaction monitoring via thin-layer chromatography (TLC) ensures completion before purification by column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • UV-Vis and Fluorescence Spectroscopy : Used to evaluate electronic transitions and fluorophore properties, particularly for assessing substituent effects on π-conjugation .
  • Gas Chromatography (GC) : Provides purity analysis and retention time data, especially when paired with mass spectrometry for structural confirmation .
  • X-ray Crystallography : Determines precise molecular geometry and substituent positioning, as demonstrated for related benzo[b]thiophene derivatives .

Advanced Research Questions

Q. How does the regioselectivity of fluorine and methyl substitution impact the electronic and reactivity profiles of benzo[b]thiophene derivatives?

  • Methodological Answer : Regioselectivity is influenced by precursor substitution patterns. For example, meta-substituted phenyl sulfides yield 5- and 7-substituted benzo[b]thiophenes, while para-substituted analogs favor 4- and 6-positions. Fluorine at position 6 enhances electron-withdrawing effects, altering reactivity in electrophilic substitutions. Methyl at position 5 introduces steric hindrance, affecting nucleophilic attack sites. Computational modeling (e.g., DFT) can predict charge distribution and reactive hotspots .

Q. What challenges arise in achieving high regiochemical control during polysubstituted benzo[b]thiophene synthesis?

  • Methodological Answer : Competing reaction pathways often lead to mixtures of isomers. For example, thionyl chloride-mediated cyclization of meta-substituted precursors produces 5- and 7-substituted derivatives, requiring post-synthetic separation via fractional crystallization or HPLC. Advanced strategies include using directing groups (e.g., sulfonic acid amides) or transition-metal catalysts to steer regiochemistry .

Q. How can solvent choice and reaction conditions mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates and reduce aggregation. For electrophilic alkynylation, triflate salts in acetonitrile minimize side reactions like hydrolysis. Temperature gradients (e.g., slow heating to 120°C) prevent decomposition of thermally sensitive intermediates, as shown in spirocyclic phosphazene syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for SOCl₂-mediated benzo[b]thiophene synthesis?

  • Methodological Answer : Variations in yield (e.g., 69% vs. lower literature values) often stem from differences in precursor purity, solvent drying, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., SOCl₂ stoichiometry, pyridine concentration). Replicating conditions from crystallographically validated studies (e.g., ) ensures reproducibility .

Structure-Activity Relationship (SAR) Studies

Q. What methodologies are employed to correlate substituent effects with biological activity in fluorinated benzo[b]thiophenes?

  • Methodological Answer :
  • Bioisosteric Replacement : Replacing hydroxyl groups with fluorine improves metabolic stability while retaining target binding, as seen in antitumor analogs .
  • Pharmacophore Mapping : Molecular docking of 6-Fluoro-5-methyl derivatives into enzyme active sites (e.g., kinase inhibitors) identifies critical hydrophobic and hydrogen-bonding interactions .
  • Data Table :
Substituent PositionBiological ActivityKey SAR Insight
6-Fluoro, 5-MethylAnticancerEnhanced lipophilicity and target affinity vs. non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.